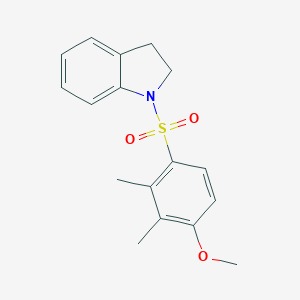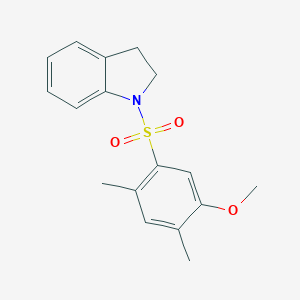
4-fluoro-3-methoxy-N-(1-phenylethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-3-methoxy-N-(1-phenylethyl)benzenesulfonamide, also known as F 113-1, is a chemical compound that belongs to the sulfonamide class of drugs. It is a potent and selective inhibitor of carbonic anhydrase IX (CA IX), a transmembrane enzyme that is overexpressed in many types of cancer cells. CA IX plays a crucial role in the regulation of intracellular pH and is involved in tumor growth, invasion, and metastasis. F 113-1 has been extensively studied for its potential as an anticancer agent and has shown promising results in preclinical studies.
作用机制
F 113-1 works by selectively inhibiting the activity of CA IX, which is overexpressed in many types of cancer cells. CA IX is involved in the regulation of intracellular pH and is believed to play a key role in tumor growth, invasion, and metastasis. Inhibition of CA IX by F 113-1 leads to a decrease in intracellular pH, which can impair the survival and growth of cancer cells.
Biochemical and Physiological Effects
F 113-1 has been shown to selectively inhibit the activity of CA IX, with minimal effects on other isoforms of carbonic anhydrase. This selectivity is believed to be due to the unique structure of CA IX, which has a large hydrophobic pocket that can accommodate the bulky phenylethyl group of F 113-1. In addition to its anticancer effects, F 113-1 has also been shown to have potential as a diagnostic tool for hypoxic tumors.
实验室实验的优点和局限性
F 113-1 has several advantages as a research tool, including its selective inhibition of CA IX and its potential as an anticancer agent. However, it also has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
未来方向
There are several potential future directions for research on F 113-1, including:
1. Clinical trials: F 113-1 is currently in preclinical development as an anticancer agent and may have potential for use in the treatment of hypoxic tumors.
2. Structural studies: Further studies on the structure of CA IX and its interaction with F 113-1 could provide insights into the mechanism of action of this compound.
3. Diagnostic applications: F 113-1 has potential as a diagnostic tool for hypoxic tumors, and further studies could explore its use in this context.
4. Combination therapies: F 113-1 may have potential for use in combination with other anticancer agents or radiation therapy to enhance their efficacy.
5. Targeting other isoforms of carbonic anhydrase: F 113-1 is selective for CA IX, but there are other isoforms of carbonic anhydrase that are overexpressed in cancer cells and may be potential targets for anticancer therapy.
合成方法
The synthesis of F 113-1 involves the reaction of 4-fluoro-3-methoxyaniline with 1-phenylethylamine in the presence of triethylamine and acetic anhydride to form the intermediate N-(4-fluoro-3-methoxyphenyl)-N-(1-phenylethyl)acetamide. This intermediate is then treated with chlorosulfonic acid to yield F 113-1 as a white solid with a melting point of 152-153°C.
科学研究应用
F 113-1 has been extensively studied for its potential as an anticancer agent, particularly in the treatment of hypoxic tumors. Hypoxia, or low oxygen levels, is a common feature of many solid tumors and is associated with poor prognosis and resistance to conventional therapies. CA IX is highly expressed in hypoxic tumors and is believed to play a key role in their survival and growth. Inhibition of CA IX by F 113-1 has been shown to reduce tumor growth and increase the efficacy of radiation therapy in preclinical models.
属性
产品名称 |
4-fluoro-3-methoxy-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
分子式 |
C15H16FNO3S |
分子量 |
309.4 g/mol |
IUPAC 名称 |
4-fluoro-3-methoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16FNO3S/c1-11(12-6-4-3-5-7-12)17-21(18,19)13-8-9-14(16)15(10-13)20-2/h3-11,17H,1-2H3 |
InChI 键 |
ZRIBONRSHGYIEA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)OC |
规范 SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)



![N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide](/img/structure/B224867.png)